

A Comparative Guide to the Biological Activity of Quinoline-2,6-diamine Derivatives

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Compound of Interest

Compound Name: Quinoline-2,6-diamine

Cat. No.: B1592693

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The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3] This guide focuses specifically on derivatives of the **Quinoline-2,6-diamine** backbone, providing a comparative analysis of their biological activities, supported by experimental data and mechanistic insights. Our objective is to equip researchers and drug development professionals with a detailed understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of this versatile chemical family.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Quinoline derivatives have emerged as a significant class of anticancer agents, acting through diverse mechanisms such as the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[1][4] The strategic placement of diamine functionalities at the 2- and 6-positions can enhance molecular interactions with biological targets, leading to potent antiproliferative effects.

Expertise & Experience: Causality Behind Experimental Choices

The initial screening of novel compounds for anticancer potential typically involves cytotoxicity assays against a panel of cancer cell lines. This approach is favored for its high-throughput nature and its ability to provide a broad assessment of a compound's general toxicity towards cancerous cells. Cell lines are chosen to represent different types of cancer (e.g., lung, breast, colon) to identify potential tissue-specific activity. For instance, the use of A549 (lung), MCF-7 (breast), and HCT116 (colon) cell lines provides a robust preliminary evaluation.^[5] Following initial screening, promising candidates are subjected to more specific mechanistic assays, such as kinase inhibition or apoptosis assays, to elucidate their mode of action.

A particularly effective strategy in modern oncology is the dual-targeting of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).^[6] This approach can overcome resistance mechanisms associated with single-target therapies. Quinoline derivatives have been successfully designed as potent EGFR/HER-2 dual inhibitors.^[6]

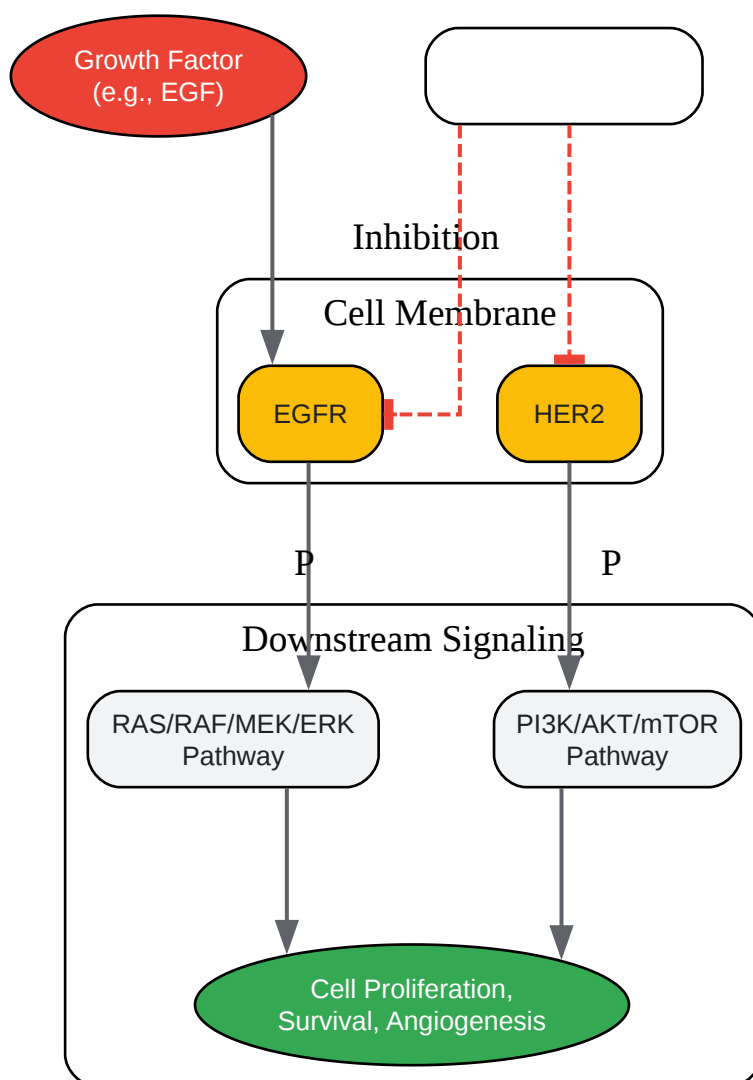
Comparative Data: Antiproliferative Activity

The following table summarizes the in vitro anticancer activity of selected quinoline derivatives, highlighting the impact of structural modifications on their potency. While direct data on 2,6-diamine derivatives is emerging, we include closely related analogs to illustrate key SAR principles.

Compound ID	Core Structure & Key Substitutions	Cancer Cell Line	Activity Metric (GI ₅₀ /IC ₅₀)	Reference
Compound 5a	4-anilinoquinoline with substitutions targeting EGFR/HER-2	MCF-7 (Breast)	GI ₅₀ = 25 nM	[6]
A-549 (Lung)	GI ₅₀ = 28 nM	[6]		
UNC0224	2,4-diamino-6,7-dimethoxyquinazoline	G9a (Histone Methyltransferase)	IC ₅₀ in nM range	[5]
Analogue 1	2,5-diamino substituted benzimidazo[1,2-a]quinoline	Various	Strong antiproliferative activity	[1][4]
Analogue 2	2-(4-fluorophenyl)quinoline-4,6-diamine scaffold	M. tuberculosis NDH-2	IC ₅₀ in low-μM range	[7]

Mandatory Visualization: EGFR/HER-2 Inhibition Pathway

The diagram below illustrates the signaling pathway targeted by quinoline-based EGFR/HER-2 dual inhibitors. These agents typically bind to the ATP-binding pocket of the kinase domain, preventing downstream signaling cascades that promote cell proliferation and survival.



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Caption: EGFR/HER-2 signaling pathway and point of inhibition by quinoline derivatives.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The quinoline core is integral to many antibacterial and antifungal agents.[8] The emergence of antimicrobial resistance (AMR) necessitates the development of novel agents that can overcome existing resistance mechanisms.[8] **Quinoline-2,6-diamine** derivatives offer a promising scaffold for this purpose, with modifications allowing for broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[9][10]

Structure-Activity Relationship (SAR) Insights

SAR studies reveal that the antimicrobial potency of quinoline derivatives is highly dependent on the substituents. For example, the introduction of a fluorine atom and a piperazine ring is known to broaden the spectrum of activity.^[11] Hybridization strategies, where the quinoline scaffold is coupled with other antibacterial pharmacophores, have proven effective in generating compounds with dual-target mechanisms, potentially reducing the likelihood of resistance development.^{[10][12]}

Comparative Data: Antibacterial and Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for various quinoline derivatives against a panel of pathogenic microbes.

Compound ID	Key Structural Features	Bacterial/Fungal Strain	Activity Metric (MIC in µg/mL)	Reference
Compound 7	9-bromo indolizinoquinoline-5,12-dione	E. coli ATCC25922	2	[8]
S. pyrogens ATCC19615	2	[8]		
Compound 8	N-methylbenzoindolo[3,2-b]-quinoline	Vancomycin-resistant E. faecium	4	[8]
Compound 5d	Quinolone coupled hybrid	S. aureus ATCC29213	0.125	[12]
E. coli ATCC25922	2	[12]		
Compound 6	6-amino-4-methyl-1H-quinoline-2-one derivative	C. albicans	Potent Activity	[13]
Compound 32/33	1,2,3-triazole incorporated quinoline	A. flavus	12.5	[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

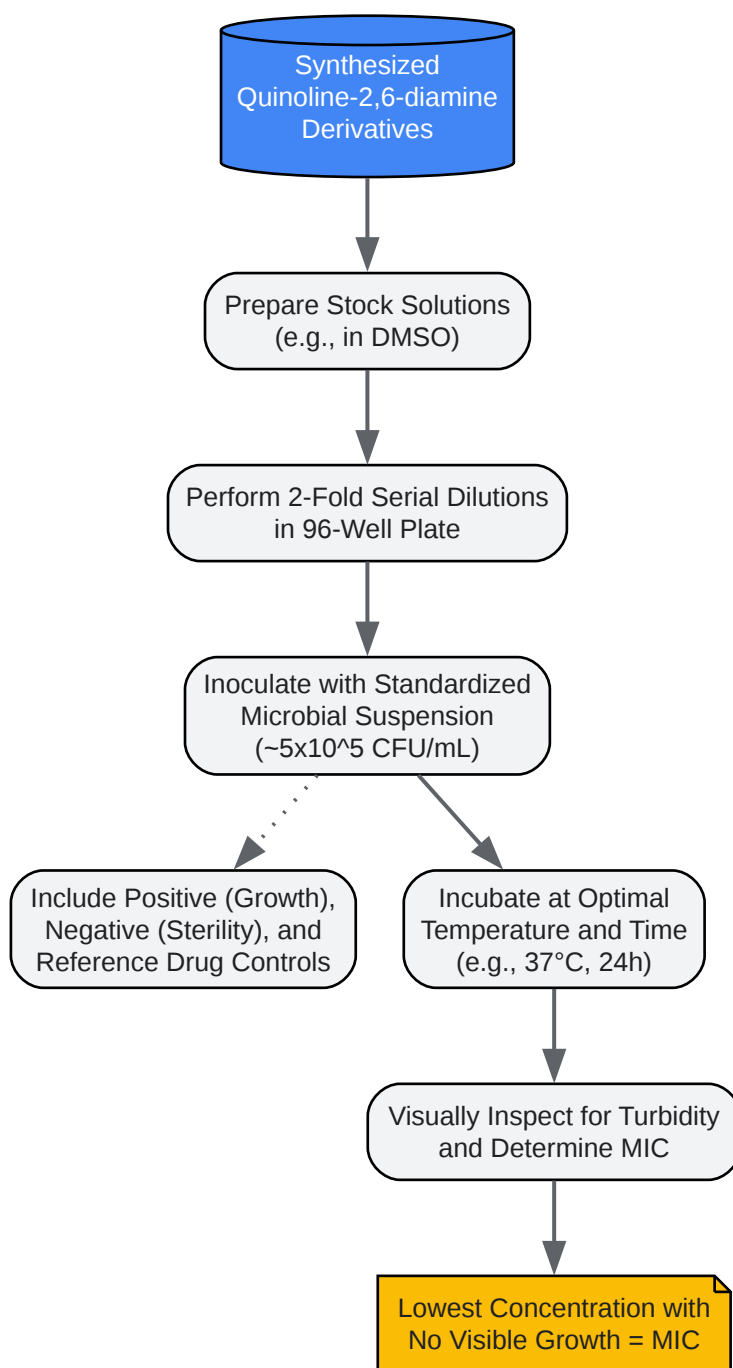
The MIC assay is a fundamental, self-validating system for determining the antimicrobial potency of a compound.

Objective: To determine the lowest concentration of a quinoline derivative that visibly inhibits the growth of a specific microorganism.

Methodology (Broth Microdilution):

- Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
- Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., $\sim 5 \times 10^5$ CFU/mL).
- Controls:
 - Positive Control: Wells containing the microorganism and broth, but no test compound (to confirm microbial growth).
 - Negative Control: Wells containing broth only (to confirm sterility).
 - Reference Drug: A known antibiotic (e.g., ciprofloxacin) is tested in parallel to validate the assay's sensitivity.^[9]
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
- Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Mandatory Visualization: Antimicrobial Screening Workflow



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Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Quinoline derivatives have been investigated as anti-inflammatory agents, often targeting enzymes like

cyclooxygenase (COX) or key mediators in inflammatory signaling cascades.[14][15]

A recent study highlighted the potent anti-inflammatory effects of an N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride derivative.[16] When tested in an in vivo model of methotrexate-induced inflammation, this compound significantly reduced levels of inflammatory mediators such as interleukin 1-beta (IL-1 β) and nuclear factor kappa-B (NF- κ B) in both lung and liver tissues.[16] Furthermore, it mitigated oxidative stress by increasing reduced glutathione (GSH) and decreasing malondialdehyde (MDA) and nitric oxide (NO).[16]

Comparative Data: Anti-inflammatory and Antioxidant Effects

Compound	Model	Key Findings	Reference
NIQBD Derivative	Methotrexate-induced inflammation in rats	↓ IL-1 β , NF- κ B, MDA, NO	[16]
↑ GSH	[16]		
Quinoline-4-carboxylic acid	LPS-induced inflammation in RAW264.7 macrophages	Appreciable anti-inflammatory affinity (IC ₅₀)	[17]
Azetidinone-Quinoline Hybrids	Carrageenan-induced rat paw edema	Significant anti-inflammatory activity	[18]

Conclusion and Future Perspectives

The **Quinoline-2,6-diamine** scaffold and its close analogs represent a highly versatile platform for the development of new therapeutic agents. The evidence strongly supports their potential in oncology, infectious diseases, and inflammatory conditions.

- **Anticancer:** The development of dual-target inhibitors, particularly for kinase pathways, remains a promising avenue. Future work should focus on optimizing selectivity and minimizing off-target toxicities.

- **Antimicrobial:** Hybrid molecules that combine the quinoline core with other pharmacophores are key to combating AMR. Investigating novel mechanisms of action is critical to stay ahead of evolving resistance.
- **Anti-inflammatory:** The link between anti-inflammatory and antioxidant activity is a significant finding. Further exploration of the specific molecular targets within inflammatory cascades will enable the design of more potent and selective agents.

The structure-activity relationships discussed in this guide underscore the importance of rational drug design. By strategically modifying the substituents on the quinoline core, researchers can fine-tune the biological activity to achieve desired therapeutic outcomes. Continued exploration of this privileged scaffold is certain to yield novel drug candidates for pressing medical needs.

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